Cancer-Selective Cytotoxicity: Differential Viability in Breast Cancer vs. Non-Cancer Cells
Compound C108 demonstrates cancer-selective cytotoxicity, reducing viability in multiple breast cancer cell lines while sparing non-cancerous MCF10A cells. At 1 µM for 48 hours, viability in cancer cells was reduced to 50-70%, whereas MCF10A cells remained fully viable (100%) [1]. In contrast, G3BP1/2 inhibitors like FAZ-3532 and G3BP1 inhibitor #129 have not been reported to exhibit this degree of cancer-selective cytotoxicity, as they are primarily characterized for their ability to disrupt stress granule formation without cell-type-specific viability data [2].
| Evidence Dimension | Cell Viability (% of control) |
|---|---|
| Target Compound Data | 100% (MCF-10A), 50% (BT-474), 67% (4T1), 70% (MDA-MB-231), 70% (MDA-MB-453) |
| Comparator Or Baseline | Untreated controls (100% viability) |
| Quantified Difference | 50-30% reduction in cancer cells vs. 0% reduction in non-cancer cells |
| Conditions | 1 µM Compound C108 treatment for 48 hours |
Why This Matters
This cancer-selective cytotoxicity is a key differentiator for researchers studying breast cancer, as it suggests a favorable therapeutic window not yet demonstrated for other G3BP1/2 inhibitors.
- [1] Cenmed Enterprises. COMPOUND C108 (C15-1723-124) Product Page. Cenmed Enterprises, New Brunswick, NJ, USA. View Source
- [2] Freibaum BD, Messing J, Yang P, Kim HJ, Taylor JP. Identification of small molecule inhibitors of G3BP-driven stress granule formation. bioRxiv. 2023. doi:10.1101/2023.06.28.546919. View Source
